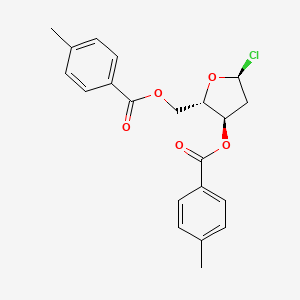
Samarium(III) perchlorate w/w aq. soln., Reagent Grade
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium(III) perchlorate w/w aqueous solution, Reagent Grade, is a chemical compound with the molecular formula Sm(ClO₄)₃. It is a solution of samarium(III) perchlorate in water, typically at a concentration of 50% weight/weight. Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties. Samarium(III) perchlorate is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
Samarium(III) perchlorate can be synthesized by reacting samarium oxide (Sm₂O₃) or samarium hydroxide (Sm(OH)₃) with perchloric acid (HClO₄). The reaction typically takes place in an aqueous medium under controlled temperature and pH conditions to ensure complete dissolution and formation of the perchlorate salt.
Industrial Production Methods
In industrial settings, the production of Samarium(III) perchlorate involves the use of high-purity samarium oxide or hydroxide and concentrated perchloric acid. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and concentration to achieve the desired product quality. The resulting solution is then filtered and standardized to the required concentration.
化学反応の分析
Types of Reactions
Samarium(III) perchlorate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Samarium(III) can participate in redox reactions, where it can be reduced to samarium(II) or oxidized to higher oxidation states.
Substitution Reactions: The perchlorate ions can be substituted by other anions in solution, leading to the formation of different samarium salts.
Complexation Reactions: Samarium(III) can form complexes with various ligands, which can alter its reactivity and solubility.
Common Reagents and Conditions
Common reagents used in reactions with Samarium(III) perchlorate include reducing agents like sodium borohydride (NaBH₄) for reduction reactions, and various ligands such as ethylenediaminetetraacetic acid (EDTA) for complexation reactions. These reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving Samarium(III) perchlorate depend on the type of reaction and the reagents used. For example, reduction reactions may yield samarium(II) compounds, while substitution reactions can produce different samarium salts.
科学的研究の応用
Samarium(III) perchlorate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including catalysis and synthesis of organic and inorganic compounds.
Biology: Samarium(III) perchlorate is used in biological studies to investigate the effects of rare earth elements on biological systems.
Industry: Samarium(III) perchlorate is used in the production of specialized materials and as a catalyst in industrial processes.
作用機序
The mechanism by which Samarium(III) perchlorate exerts its effects involves its ability to participate in redox reactions and form complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. In catalysis, for example, Samarium(III) perchlorate can facilitate the transfer of electrons or protons, thereby accelerating the reaction rate.
類似化合物との比較
Similar Compounds
Samarium(III) chloride (SmCl₃): Another samarium salt with similar reactivity but different solubility and stability properties.
Samarium(III) nitrate (Sm(NO₃)₃): Similar in terms of reactivity but used in different applications due to its nitrate anion.
Samarium(III) sulfate (Sm₂(SO₄)₃): Has different solubility and stability characteristics compared to the perchlorate salt.
Uniqueness
Samarium(III) perchlorate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in applications where high reactivity and stability are required.
特性
IUPAC Name |
perchloric acid;samarium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Sm/c2-1(3,4)5;/h(H,2,3,4,5); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOCBXGQXLLKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OCl(=O)(=O)=O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHO4Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-60-3 |
Source


|
| Record name | Samarium perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride](/img/structure/B8180264.png)






